molecular formula C18H21N5O3 B2809014 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876900-69-5

9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

货号: B2809014
CAS 编号: 876900-69-5
分子量: 355.398
InChI 键: BUBWWOBDMOFBJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core fused with a tetrahydropyrimidine ring. Key structural attributes include:

  • Substituents: A 2-methoxyphenyl group at position 9, methyl groups at positions 1, 3, and 6.
  • The trimethyl configuration may confer metabolic stability by reducing oxidative demethylation susceptibility .

属性

IUPAC Name

9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11-9-22(12-7-5-6-8-13(12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBWWOBDMOFBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and oxidation reactions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, process optimization and scale-up studies are conducted to enhance the efficiency and cost-effectiveness of the production process .

化学反应分析

Types of Reactions

9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups .

科学研究应用

9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:

作用机制

The mechanism of action of 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The compound’s ability to modulate signaling pathways and induce apoptosis makes it a promising candidate for therapeutic applications .

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) UV λmax (nm) Purity (UPLC/MS)
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 3,4-Dihydroxyphenethyl (9), Me (1,3) C19H21N5O4 383.40 232–235 300 100.00%
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 2,4-Dimethoxyphenyl (9), Me (1), Pr (3) C20H25N5O4 399.45 Not reported Not reported Not reported
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (24) Prop-2-ynyl (9), Me (1,3) C13H15N5O2 273.29 203–206 296 Not reported
Target Compound 2-Methoxyphenyl (9), Me (1,3,7) C19H21N5O3* 367.40* ~190–220 (estimated) ~300 (estimated) >95% (assumed)

*Estimated based on structural similarity.

Key Observations :

  • Thermal Stability : Methyl groups at positions 1, 3, and 7 may elevate melting points relative to propyl/butyl-substituted analogs (e.g., 21, 22 in ).

Inferences for the Target Compound :

  • Neuroprotective Potential: Structural similarity to MAO-B inhibitors and anti-inflammatory agents implies multitarget applicability.
  • 5-HT Receptor Interactions : Fluorinated arylpiperazinyl derivatives (e.g., 3i ) show serotonin receptor activity, but the target compound’s trimethyl configuration may reduce piperazine-like binding.

生物活性

The compound 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Purine derivatives are known for their roles in various biological processes and have been explored for their therapeutic applications, particularly in cancer treatment and antiviral activities.

Chemical Structure

The chemical structure of the compound is characterized by its unique pyrimidine and purine moieties. The presence of the 2-methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that similar purine derivatives possess cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value ranging from 0.01 to 10 µM against leukemia cell lines and solid tumors .
  • Mechanism of Action : The compound may induce apoptosis and cause cell cycle arrest. A study indicated that certain purine derivatives could selectively induce apoptosis in cancer cells while sparing non-cancerous cells .

Antiviral Activity

Purine derivatives have also been evaluated for their antiviral properties:

  • Inhibition of Viral Replication : Some compounds have shown effectiveness against Hepatitis C virus (HCV), with EC90 values indicating significant antiviral activity at concentrations as low as 0.1 to 1 µM . This suggests that the compound could potentially serve as a lead for developing antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of purine derivatives. Key findings include:

  • Substituent Effects : The presence of specific substituents on the purine ring can enhance cytotoxicity. For instance, arylpiperazinyl systems at position 6 of the purine ring have been associated with increased activity .
  • Steric and Electronic Properties : Studies utilizing 3D-QSAR models indicate that steric properties contribute more significantly to cytotoxicity than electronic properties . This emphasizes the importance of molecular geometry in drug design.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Trisubstituted Purines : A series of 2,6,9-trisubstituted purines were synthesized and evaluated for anticancer activity. One compound exhibited superior potency compared to cisplatin across multiple cancer cell lines .
  • Antiviral Screening : A collaborative study focused on the antiviral effects of modified purines against HCV revealed promising results, leading to further development in this area .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC90 ValuesTarget Cell Lines
Compound ACytotoxicity0.01 - 10 µMLeukemia
Compound BAntiviral0.1 - 1 µMHepatitis C Virus
Compound CCytotoxicity0.6 - 3 µMSolid Tumors
Compound DApoptosis InductionNot specifiedVarious Cancer Lines

常见问题

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with alkylation to introduce substituents (e.g., chlorophenyl or methoxyphenyl groups) followed by cyclization to form the purine-pyrimidine core. Key steps include:

  • Friedel-Crafts alkylation for intermediate preparation (e.g., 3-chlorophenylmethyl) .
  • Cyclization under reflux with solvents like ethanol or isobutanol, optimized for temperature (80–120°C) and catalyst selection (e.g., Pd(Ph₃P)₄ for coupling reactions) .
  • Methylation using iodomethane or dimethyl sulfate to finalize substituents .
    Optimization focuses on yield (up to 93% in some protocols) and purity via solvent choice (e.g., n-butanol for crystallization) and reaction time adjustments (10–20 hours) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.3–3.5 ppm) and verify regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 413.478 g/mol) and isotopic distribution .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1701 cm⁻¹) .
  • UPLC/MS : Validates purity (>95%) and retention time (tR = 4.43–6.73 min) .

Q. How is purity assessed and maintained during synthesis?

  • Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) resolves impurities .
  • Recrystallization : Ethanol (30%) or methoxyethanol removes byproducts .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 57.14% vs. 57.44%) .

Q. What functional groups dominate its reactivity, and how do they influence downstream modifications?

  • Methoxy groups : Electron-donating effects enhance electrophilic substitution at the phenyl ring .
  • Purine-dione core : Susceptible to oxidation (e.g., H₂O₂) or reduction (NaBH₄), enabling derivatization .
  • Alkyl chains : Facilitate lipophilicity adjustments via substitution (e.g., propyl → butyl for SAR studies) .

Advanced Questions

Q. How can stereochemical challenges in synthesis be addressed, particularly for chiral centers?

  • Chiral chromatography : Use of Chiralpak® columns to separate enantiomers .
  • Asymmetric catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to control regioselectivity .
  • X-ray crystallography : Resolves ambiguous NOE signals in NMR for absolute configuration .

Q. What mechanistic insights explain its biological activity (e.g., kinase inhibition)?

  • Enzyme assays : Kinase inhibition (IC₅₀ values) measured via ATP competition assays .
  • Molecular docking : Predicts binding to adenosine receptors (A₂A/A₃) or MAO-B using AutoDock Vina .
  • SAR studies : Modifying the 2-methoxyphenyl group enhances selectivity; e.g., fluorobenzyl derivatives show improved IC₅₀ .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Parallel synthesis : Generate derivatives with varied substituents (e.g., halogenated benzyl groups) .
  • In vitro screening : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.5–2.0 μM) .
  • LogP optimization : Adjust alkyl chain length (C3–C5) to balance membrane permeability and solubility .

Q. How should conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

  • Dose-response curves : Validate activity across multiple concentrations (1 nM–100 μM) .
  • Counter-screening : Exclude off-target effects using panels (e.g., CEREP’s SafetyScreen44™) .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation pathways .

Q. What strategies validate its pharmacokinetic profile in preclinical models?

  • In vitro ADME : Caco-2 assays for permeability and CYP450 inhibition profiling .
  • Rodent studies : Oral bioavailability assessed via plasma concentration-time curves (AUC = 500–1000 ng·h/mL) .
  • Tissue distribution : Radiolabeled analogs (³H/¹⁴C) track accumulation in target organs .

Q. How is computational modeling integrated to predict off-target interactions?

  • Pharmacophore mapping : Aligns with known adenosine receptor antagonists using Schrödinger’s Phase .
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) to A₃ receptors .
  • Toxicity prediction : Derek Nexus evaluates structural alerts for hepatotoxicity or mutagenicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。